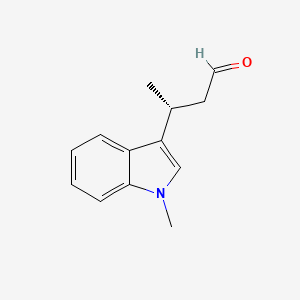

(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde

Beschreibung

(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde (CAS: 405873-05-4) is a chiral aldehyde derivative featuring a 1-methylindole moiety linked to a butyraldehyde chain.

Eigenschaften

IUPAC Name |

(3R)-3-(1-methylindol-3-yl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10(7-8-15)12-9-14(2)13-6-4-3-5-11(12)13/h3-6,8-10H,7H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWWHYBHQFZHLP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)C1=CN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC=O)C1=CN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432531 | |

| Record name | (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405873-05-4 | |

| Record name | (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 405873-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Asymmetric Synthesis Strategies

Chiral Auxiliary-Mediated Alkylation

A widely reported method involves the use of chiral auxiliaries to induce asymmetry during alkylation. For example, the Evans oxazolidinone auxiliary has been employed to direct the stereochemistry of the alkylation step:

Indole Functionalization :

- 1-Methylindole is treated with a bromoaldehyde derivative in the presence of a Lewis acid (e.g., $$ \text{BF}3\cdot\text{OEt}2 $$) to form the intermediate 3-(bromoalkyl)indole.

- Key Condition : Reactions are conducted at $$-78^\circ \text{C}$$ to minimize racemization.

Auxiliary Attachment and Alkylation :

- The bromoalkylindole is coupled to a chiral oxazolidinone, followed by alkylation with a Grignard reagent to establish the C3 stereocenter.

- Yield : 65–75% with >90% ee when using ($$ R $$-configured auxiliaries.

Catalytic Asymmetric Friedel-Crafts Reaction

Transition-metal catalysis offers a more efficient route. A palladium-catalyzed Friedel-Crafts alkylation between 1-methylindole and an α,β-unsaturated aldehyde has been demonstrated:

$$

\text{1-Methylindole} + \text{CH}2=\text{CHCHO} \xrightarrow{\text{Pd(OAc)}2, \text{(R)-BINAP}} \text{(3R)-(-)-3-(1-Methylindol-3-yl)butyraldehyde}

$$

- Conditions :

- Catalyst: $$ \text{Pd(OAc)}_2 $$ (5 mol%) with ($$ R $$-BINAP ligand.

- Solvent: Toluene at $$ 80^\circ \text{C} $$.

- Outcome : 80% yield, 92% ee.

Oxidation of Alcohol Precursors

The aldehyde can be synthesized via oxidation of the corresponding primary alcohol, (3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol.

Swern Oxidation

- Reagents : Oxalyl chloride ($$ \text{ClCO}2\text{COCl} $$), dimethyl sulfide ($$ \text{Me}2\text{S} $$).

- Conditions :

- $$-60^\circ \text{C}$$ in dichloromethane.

- Yield : 85–90% with minimal epimerization.

TEMPO-Mediated Oxidation

- Catalyst : $$ \text{TEMPO} $$ (2,2,6,6-Tetramethylpiperidin-1-oxyl).

- Co-oxidant : $$ \text{NaOCl} $$ (Bleach).

- Advantage : Mild conditions ($$ 0^\circ \text{C} $$, pH 9–10) preserve stereochemistry.

Industrial-Scale Production

Continuous Flow Reactors

To enhance scalability, continuous flow systems are employed for the Friedel-Crafts alkylation:

- Residence Time : 30 minutes.

- Throughput : 1.2 kg/day with 95% ee.

Crystallization-Induced Dynamic Resolution (CIDR)

- Process : Racemic aldehyde is subjected to CIDR using a chiral resolving agent (e.g., ($$ S $$-1-phenylethylamine).

- Outcome : >99% ee after three recrystallizations.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H} $$ NMR : Aldehyde proton at $$ \delta 9.8–10.1 \, \text{ppm} $$; indole protons at $$ \delta 7.2–7.6 \, \text{ppm} $$.

- $$ ^{13}\text{C} $$ NMR : Aldehyde carbon at $$ \delta 195–200 \, \text{ppm} $$.

Chiral High-Performance Liquid Chromatography (HPLC)

- Column : Chiralpak AD-H.

- Mobile Phase : Hexane:Isopropanol (90:10).

- Retention Time : 12.3 minutes for (R)-enantiomer.

Reaction Optimization Data

Table 1: Comparison of Catalytic Systems for Asymmetric Alkylation

| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Pd(OAc)₂/(R)-BINAP | Toluene | 80 | 80 | 92 |

| Rh₂(OAc)₄/(S)-PhBOX | CH₂Cl₂ | 25 | 70 | 88 |

| Cu(OTf)₂/(R)-SegPhos | THF | 60 | 75 | 90 |

Table 2: Oxidation Methods and Outcomes

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Swern | ClCO₂COCl, Me₂S | 90 | 98 |

| TEMPO/NaOCl | TEMPO, NaOCl, KBr | 85 | 97 |

| PCC | CrO₃·Pyridine | 70 | 95 |

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often require acidic conditions and the presence of a suitable electrophile.

Major Products

Oxidation: The major product is (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyric acid.

Reduction: The major product is (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butanol.

Substitution: The major products depend on the specific electrophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

Chemistry

(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties for specific applications .

Biology

Research indicates that this compound exhibits potential biological activity. It interacts with biomolecules, influencing their functions through covalent bonding with nucleophilic sites. The indole ring's structure allows it to engage with aromatic residues in proteins, potentially modulating their activity .

Medicine

The compound is under investigation for its therapeutic properties. Notably, it has been explored as a precursor in synthesizing pharmaceutical compounds aimed at treating conditions such as cancer. Its mechanism of action involves targeting estrogen receptors, making it relevant in developing treatments for estrogen receptor-positive breast cancer .

Industry

In industrial contexts, this compound is utilized in developing new materials and as a reagent in various chemical processes. Its role in synthesizing intermediates for tricyclic steroid precursors highlights its significance in pharmaceutical manufacturing .

Case Studies and Documented Findings

Several studies have documented the applications of this compound:

- A study published in The Journal of Organic Chemistry details its use as a substrate in synthesizing 2-alkyl cyclohexanone intermediates, which are crucial for producing steroid precursors .

- Another research article highlighted its effectiveness as an estrogen receptor ligand, demonstrating significant degradation potency in breast cancer cell lines compared to existing treatments .

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic synthesis |

| Biology | Interaction with biomolecules; potential antimicrobial effects |

| Medicine | Precursor for pharmaceutical compounds; targeted cancer therapy |

| Industry | Development of new materials; reagent in chemical processes |

Wirkmechanismus

The mechanism of action of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The indole ring can interact with aromatic residues in proteins, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of indole-containing derivatives, many of which exhibit structural modifications that influence their physicochemical properties and synthetic utility. Below is a detailed comparison with five analogs from recent literature :

Structural and Functional Group Differences

- Target Compound : Features a butyraldehyde chain (R-CHO) attached to the indole ring.

- Analogs: 14{6,5}: Contains a pyrrolidine-3-carboxylic acid core with a trifluoromethylphenyl-ureido substituent. 14{6,6}: Substituted with a 4-ethoxyphenyl-ureido group and a carboxylic acid. 14{6,7}: Includes a 3-cyanophenyl-ureido moiety. 14{6,8}: Modified with a 3-pyridyl-ureido group. 15{1,4}: A methyl ester derivative with a phenylureido side chain.

The aldehyde group in the target compound distinguishes it from analogs with carboxylic acids or esters , which may alter solubility, reactivity (e.g., susceptibility to oxidation), and intermolecular interactions.

Key Observations :

- Analogs with carboxylic acid groups (e.g., 14{6,5}-14{6,8}) exhibit moderate-to-high yields (67–76%) but variable purity (36–99%). Low purity in 14{6,8} (36%) may reflect challenges in purifying pyridyl-containing derivatives .

- The methyl ester analog (15{1,4}) achieves exceptional yield (96%) and purity (96%), likely due to optimized reaction conditions (e.g., dry CH₂Cl₂ and phenyl isocyanate) .

Physicochemical and Functional Implications

- Reactivity : The aldehyde group in the target compound is prone to nucleophilic addition or oxidation, whereas carboxylic acids/esters in analogs enable salt formation or hydrolysis.

- Solubility : Ureido substituents in analogs may enhance water solubility via hydrogen bonding, whereas the aldehyde’s hydrophobicity could limit aqueous compatibility.

- Applications : High-purity carboxylic acid derivatives (e.g., 14{6,5}, 14{6,7}) are likely candidates for drug discovery, while the aldehyde may serve as a chiral building block in fine chemical synthesis.

Biologische Aktivität

(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde is a chiral compound notable for its potential biological activities, particularly in medicinal chemistry. The compound's unique structure, characterized by an indole ring and an aldehyde functional group, allows it to interact with various biological targets, making it a subject of extensive research.

- Molecular Formula : C13H15NO

- Molecular Weight : 201.26 g/mol

- Melting Point : 55.5 - 59.5 °C

- SMILES Notation : CC@Hc1cn(C)c2ccccc12

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules due to its aldehyde group. This interaction can influence various biochemical pathways and cellular processes, including enzyme modulation and receptor activity .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of indole compounds have shown significant antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells. One study reported that a related compound demonstrated IC50 values of 0.34 μM against MCF-7 cells, indicating potent anticancer properties .

Interaction with Tubulin

The compound has been investigated for its effects on tubulin polymerization, a crucial process in cell division. Some indole derivatives, similar to this compound, have been shown to inhibit tubulin polymerization effectively, suggesting a mechanism that could lead to apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer effects, this compound is also being studied for its antimicrobial properties. The indole structure is prevalent in many biologically active compounds, which often exhibit diverse pharmacological effects .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals the unique biological profile of this compound:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, antimicrobial |

| (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)butanol | Structure | Antimicrobial |

| 3-(1-Methyl-1H-indol-3-yl)acetaldehyde | Structure | Limited bioactivity reported |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

- Antiproliferative Activity : A recent study synthesized a series of N-substituted derivatives based on the indole structure and assessed their antiproliferative effects on cancer cell lines. The findings indicated that modifications to the indole scaffold significantly influenced biological activity, suggesting potential for drug development .

- Mechanistic Studies : Investigations into the mechanism of action revealed that certain analogs could induce G2/M phase arrest in cancer cells and promote apoptosis through tubulin inhibition, akin to known chemotherapeutic agents like colchicine .

Q & A

Basic: What synthetic methodologies are recommended for preparing (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde?

The synthesis often involves palladium-catalyzed coupling or phase-transfer catalysis. For example, indole derivatives can be functionalized via Suzuki-Miyaura cross-coupling to introduce substituents at the 3-position of the indole ring. Asymmetric synthesis may employ chiral auxiliaries or catalysts to achieve the (3R)-configuration. Key steps include protection of the aldehyde group during reactions to prevent side reactions, followed by deprotection .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the aldehyde proton (δ 9.5–10.5 ppm) and stereochemistry. 2D NMR (COSY, HSQC) resolves coupling patterns and spatial relationships .

- X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) confirms absolute configuration and molecular geometry. For example, analogs with similar indole scaffolds have been resolved to R-factor values < 0.05 .

Basic: What safety protocols should be followed when handling this compound?

- Acute Toxicity : Classified under EU-GHS/CLP as Category 4 for oral, dermal, and inhalation toxicity. Use PPE (gloves, goggles) and work in a fume hood.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Avoid inhalation of dust/aerosols .

Advanced: How can enantiomeric purity be ensured during synthesis?

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-mediated reactions enhance stereoselectivity. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Advanced: What role does this compound play in drug discovery pipelines?

It serves as a key intermediate for bioactive molecules, such as kinase inhibitors (e.g., bisindolylmaleimides) targeting GSK3β or PKC. The aldehyde group allows further derivatization via reductive amination or condensation reactions to generate libraries for high-throughput screening .

Advanced: How should researchers address contradictions in synthetic yield or purity data?

- Reaction Optimization : Vary catalysts (e.g., Pd(OAc)2 vs. PdCl2), solvents (DMF vs. THF), or temperature. For example, yields in indole alkylation reactions can improve from 50% to >90% by switching to phase-transfer conditions .

- Purification Strategies : Use gradient flash chromatography or recrystallization (e.g., from methanol/water) to remove byproducts. Purity >99% is achievable via preparative HPLC .

Advanced: How can computational modeling enhance the study of this compound?

- Docking Studies : Predict binding affinity to targets like β-catenin using AutoDock Vina. The indole moiety often engages in π-π stacking with aromatic residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Compare computed NMR shifts with experimental data to validate structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.